molecular formula C15H23BrO2 B14264928 9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne CAS No. 141023-35-0

9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne

Cat. No.: B14264928
CAS No.: 141023-35-0
M. Wt: 315.25 g/mol
InChI Key: MVPOMFJNQZMVAR-UHFFFAOYSA-N
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Description

9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a brominated allyl ether group, a methoxy group, and a dimethylated non-1-en-6-yne backbone, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne typically involves the following steps:

    Etherification: The formation of an ether bond between the brominated prop-2-en-1-yl group and the methoxy-4,4-dimethylnon-1-en-6-yne backbone.

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the brominated allyl group to an alkyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are used under mild conditions.

Major Products Formed

    Oxidation: Epoxides, ketones.

    Reduction: Alkyl derivatives.

    Substitution: Azides, nitriles.

Scientific Research Applications

9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne exerts its effects involves interactions with specific molecular targets and pathways. The brominated allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biological pathways, including signal transduction and gene expression, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 9-[(2-Bromoprop-2-en-1-yl)oxy]methylbenzene
  • 2-{4-[(2-Bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine
  • 3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan

Uniqueness

Compared to similar compounds, 9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a brominated allyl ether and a methoxy group enhances its versatility in synthetic applications and potential therapeutic uses.

Properties

CAS No.

141023-35-0

Molecular Formula

C15H23BrO2

Molecular Weight

315.25 g/mol

IUPAC Name

9-(2-bromoprop-2-enoxy)-5-methoxy-4,4-dimethylnon-1-en-6-yne

InChI

InChI=1S/C15H23BrO2/c1-6-10-15(3,4)14(17-5)9-7-8-11-18-12-13(2)16/h6,14H,1-2,8,10-12H2,3-5H3

InChI Key

MVPOMFJNQZMVAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)C(C#CCCOCC(=C)Br)OC

Origin of Product

United States

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